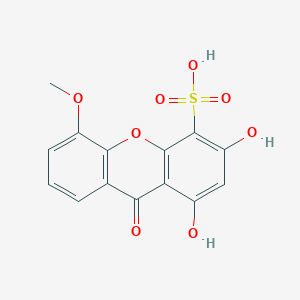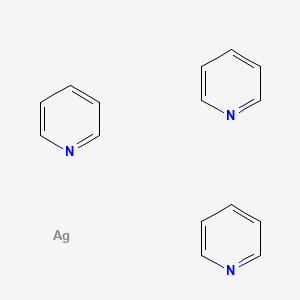
4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with two amino groups, a methoxyethoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylbenzene-1,3-diamine with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to certain bioactive molecules.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4-Methoxybenzene-1,3-diamine: Lacks the methoxyethoxy group, leading to different chemical properties and reactivity.
5-Methylbenzene-1,3-diamine: Lacks both the methoxyethoxy and methoxy groups, resulting in a simpler structure.
4-(2-Methoxyethoxy)benzene-1,3-diamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
4-(2-Methoxyethoxy)-5-methylbenzene-1,3-diamine is unique due to the presence of both the methoxyethoxy and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
713518-65-1 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
4-(2-methoxyethoxy)-5-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(11)6-9(12)10(7)14-4-3-13-2/h5-6H,3-4,11-12H2,1-2H3 |
InChIキー |
FZQCIWKUHYZRGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCCOC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)


